molecular formula C22H17N3O2 B8724790 1H-Pyrrole-2,5-dione, 3,4-bis(1-methyl-1H-indol-3-yl)- CAS No. 125313-72-6

1H-Pyrrole-2,5-dione, 3,4-bis(1-methyl-1H-indol-3-yl)-

Cat. No.: B8724790
CAS No.: 125313-72-6
M. Wt: 355.4 g/mol
InChI Key: DWLMLPCWSGBXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2,5-dione, 3,4-bis(1-methyl-1H-indol-3-yl)- is a useful research compound. Its molecular formula is C22H17N3O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrole-2,5-dione, 3,4-bis(1-methyl-1H-indol-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-2,5-dione, 3,4-bis(1-methyl-1H-indol-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125313-72-6

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

3,4-bis(1-methylindol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C22H17N3O2/c1-24-11-15(13-7-3-5-9-17(13)24)19-20(22(27)23-21(19)26)16-12-25(2)18-10-6-4-8-14(16)18/h3-12H,1-2H3,(H,23,26,27)

InChI Key

DWLMLPCWSGBXMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 369 mg (1 mmol) of pentafluorophenyl 1-methylindole-3-glyoxylate in 20 ml of dichloromethane was added to a stirred solution of 266 mg (1 mmol) of isopropyl 1-methyl-3-indoleacetimidate hydrochloride and 404 mg (4 mmol) of triethylamine in 25 ml of dichloromethane. The solution obtained was heated to reflux under nitrogen for 18 hours, cooled and treated with 950 mg (5 mmol) of p-toluenesulfonic acid. After 1 hour, the solvent was removed under reduced pressure. The residue was purified by flash chromatography on silica gel using dichloromethane/ethyl acetate (8:1) for the elution to give 159mg (45%) of 3,4-bis-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione in the form of an orange colored solid of melting point >310° C.
Name
pentafluorophenyl 1-methylindole-3-glyoxylate
Quantity
369 mg
Type
reactant
Reaction Step One
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 406 mg (2 mmol) of 1-methyl-3-indolylglyoxylic acid in 20ml of dichloromethane was treated with 202 mg (2 mmol) of triethylamine and 273 mg (2 mmol) of isobutyl chloroformate. After 0.5 hour, the solution was added dropwise to a stirred solution of 533 mg (2 mmol) of isopropyl 1-methyl-3-indoleacetimidate hydrochloride and 808 mg (8 mmol) of triethylamine in 50 ml of dichloromethane. The solution obtained was heated to reflux under nitrogen for 18 hours, cooled and treated with 1.9 g (10 mmol) of p-toluenesulfonic acid. After 1 hour, the solvent was removed under reduced pressure and the residue was purified by flash chromatography on silica gel using dichloromethane/ethyl acetate (8:1) for the elution to give 107 mg(30% ) of 3,4-bis-(1 -methyl-3-indolyl)-1H-pyrrole-2,5-dione in the form of an orange colored solid of melting point >310° C.
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
273 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
533 mg
Type
reactant
Reaction Step Two
Quantity
808 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three

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